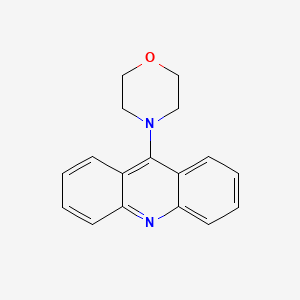
Acridine, 9-(4-morpholinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 9-(4-morpholinyl)-, also known as 9-(4-morpholinyl)acridine, is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, biology, and materials science. The compound features a morpholine ring attached to the acridine core, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-(4-morpholinyl)-, typically involves the introduction of a morpholine group to the acridine core. One common method is the nucleophilic substitution reaction where a suitable acridine derivative reacts with morpholine under specific conditions. For example, 9-chloroacridine can be reacted with morpholine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to yield 9-(4-morpholinyl)acridine .
Industrial Production Methods
Industrial production methods for acridine derivatives often involve large-scale chemical synthesis using similar reaction conditions as described above. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Acridine, 9-(4-morpholinyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Morpholine in the presence of a base like potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction can produce reduced acridine derivatives.
Aplicaciones Científicas De Investigación
Acridine, 9-(4-morpholinyl)-, has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of acridine, 9-(4-morpholinyl)-, primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and cell division . The morpholine group may enhance the compound’s binding affinity and specificity for certain DNA sequences or protein targets.
Comparación Con Compuestos Similares
Acridine, 9-(4-morpholinyl)-, can be compared with other acridine derivatives such as:
9-aminoacridine: Known for its antimicrobial and antitumor properties.
Amsacrine: A clinically used anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative with antiseptic properties used in wound treatment.
The uniqueness of acridine, 9-(4-morpholinyl)-, lies in the presence of the morpholine group, which can modulate its chemical and biological properties, potentially enhancing its efficacy and selectivity in various applications .
Propiedades
Número CAS |
113106-16-4 |
|---|---|
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
4-acridin-9-ylmorpholine |
InChI |
InChI=1S/C17H16N2O/c1-3-7-15-13(5-1)17(19-9-11-20-12-10-19)14-6-2-4-8-16(14)18-15/h1-8H,9-12H2 |
Clave InChI |
KHSUXGOZCUNFJC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


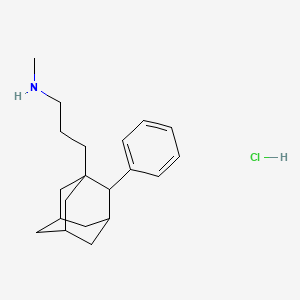
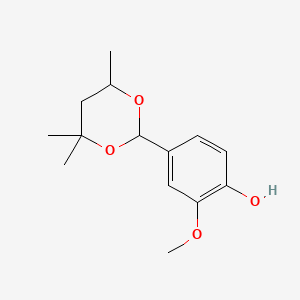
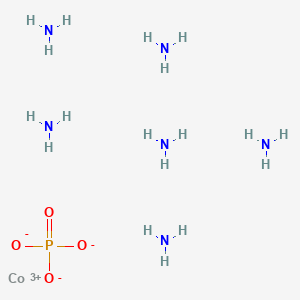
![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
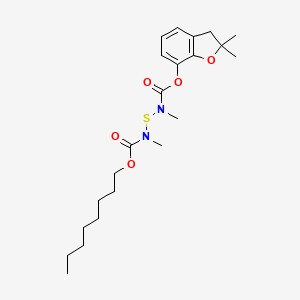
![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)

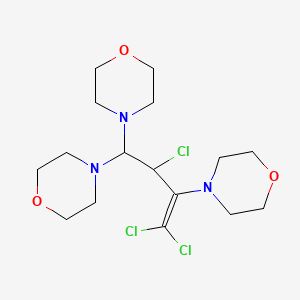
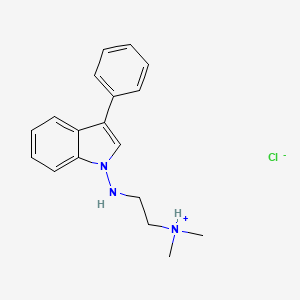
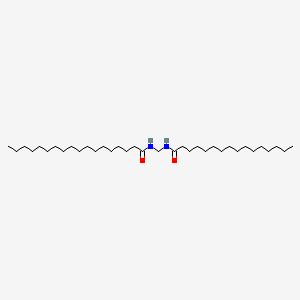
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)
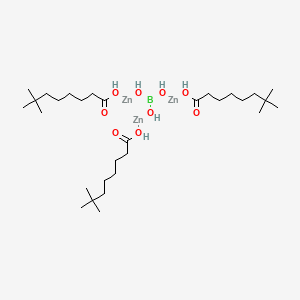
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
